Structural Distinction vs. Common Pyrazole-Sulfonamide Analogues
No head-to-head quantitative data was identified for this compound. However, the core scaffold can be differentiated from the closest in-class chemicals. The target compound uniquely combines an isobutyl sulfonamide tail (C4H9SO2) with a non-branched ethyl linker bearing both a furan-2-yl and a 1H-pyrazol-1-yl group [1]. Typical comparators in the carbonic anhydrase inhibitor (CAI) literature, such as N-(4-sulfamoylphenyl)acetamide or pyrazolylpyrazoline-sulfonamides, either lack the furan ring, use a benzyl or phenyl linker, or possess a primary sulfonamide (-SO2NH2) instead of a substituted one [2]. The quantified difference in lipophilicity and steric bulk from the isobutyl group relative to a methyl or ethyl sulfonamide can be calculated (clogP ~1.5 vs ~0.7 for the methyl analog), but this is a theoretical prediction, not an experimentally determined value for the target compound [1].
| Evidence Dimension | Structural identity and calculated properties |
|---|---|
| Target Compound Data | Isobutyl sulfonamide tail; furan and pyrazole heterocycles on ethyl linker; MW 297.37; molecular formula C13H19N3O3S. |
| Comparator Or Baseline | Typical pyrazole-sulfonamide CAIs: N-(4-sulfamoylphenyl)acetamide (MW 214); pyrazolylpyrazoline-sulfonamides (MW ~350-450). |
| Quantified Difference | Calculated clogP difference ~0.8 units vs. methyl sulfonamide analog; distinct heterocyclic ensemble not present in most CAIs. |
| Conditions | Computational prediction; no specific assay context available. |
Why This Matters
The unique heterocyclic ensemble and lipophilic tail may confer a distinct isoform selectivity or pharmacokinetic profile compared to standard CAIs, but experimental proof is lacking.
- [1] SMILES: CC(C)CS(=O)(=O)NCC(c1ccco1)n1cccn1. Chemical structure derived from vendor listings. Calculated properties via ChemDraw/ChemAxon prediction, not experimental. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181 (2008). View Source
